

# alpha-(4-Pyridyl)benzhydrol CAS 1620-30-0 properties

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## Compound of Interest

Compound Name: *alpha-(4-Pyridyl)benzhydrol*

Cat. No.: *B157606*

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An In-depth Technical Guide to **alpha-(4-Pyridyl)benzhydrol** (CAS 1620-30-0)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological context, and safety information for **alpha-(4-Pyridyl)benzhydrol**, CAS 1620-30-0. The information is intended for professionals in research and drug development who may use this compound as a chemical intermediate.

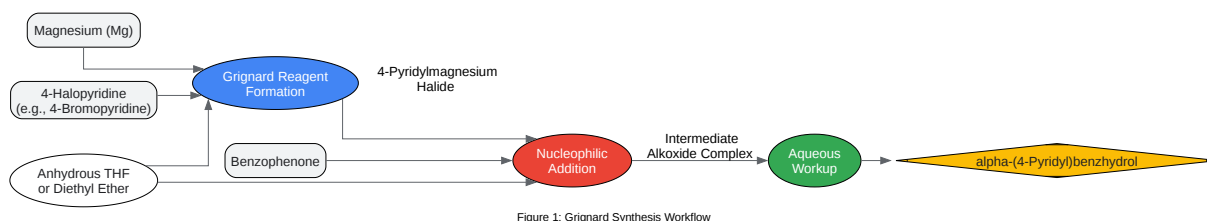
## Core Chemical and Physical Properties

**alpha-(4-Pyridyl)benzhydrol** is a heterocyclic secondary alcohol. It is primarily recognized as a crucial intermediate in the synthesis of various pharmaceutical compounds.<sup>[1][2]</sup> Its physical and chemical properties are summarized below.

Property	Value	Source(s)
CAS Number	1620-30-0	[3][4][5][6][7]
Molecular Formula	C18H15NO	[3][4][6][7][8]
Molecular Weight	261.32 g/mol	[3][7][8]
Appearance	White to light yellow or light red powder/crystal	[8][9]
Melting Point	235.0 to 242.0 °C	[5][9]
Boiling Point	445.3 °C at 760 mmHg	[5]
Purity	>98.0%	[9]
EINECS Number	216-584-7	[4][7]
InChI	InChI=1S/C18H15NO/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-14,20H	[5]
InChIKey	MRHLFZXYRABVOZ-UHFFFAOYSA-N	[5]
SMILES	O(C(c1cc[nH]cc1)(c2ccccc2)c3ccccc3) (Canonical)	[5]

## Synthesis and Manufacturing

The primary method for synthesizing **alpha-(4-Pyridyl)benzhydrol** is through a Grignard reaction. This involves the addition of a 4-pyridyl organometallic reagent to benzophenone or, conversely, the addition of a phenyl Grignard reagent to a 4-benzoylpyridine derivative. A common and effective approach involves the formation of a 4-pyridyl Grignard reagent from a 4-halopyridine, which then reacts with benzophenone.



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Figure 1: Representative Grignard synthesis workflow for  **$\alpha$ -(4-Pyridyl)benzhydrol**.

## Experimental Protocols

### Representative Protocol: Synthesis via Grignard Reaction

This protocol is a representative methodology based on standard organometallic procedures for synthesizing tertiary alcohols like benzhydrol and its analogues.<sup>[10][11]</sup>

- Preparation of Grignard Reagent:
  - In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq).
  - Add a small volume of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction.
  - Slowly add a solution of 4-bromopyridine (1.0 eq) in anhydrous ether/THF via the dropping funnel to maintain a gentle reflux.
  - After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the 4-pyridylmagnesium bromide reagent.

- Addition to Benzophenone:
  - Cool the Grignard reagent solution to 0 °C in an ice bath.
  - Slowly add a solution of benzophenone (1.0 eq) in anhydrous ether/THF via the dropping funnel. Maintain the temperature below 10 °C during the addition.
  - Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of benzophenone.
- Workup and Purification:
  - Cool the reaction mixture again to 0 °C and quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
  - Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
  - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and filter.
  - Remove the solvent under reduced pressure to yield the crude product.
  - Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure **alpha-(4-Pyridyl)benzhydrol**.

## Biological Context and Applications

**alpha-(4-Pyridyl)benzhydrol** is not primarily known for its direct biological activity. Instead, its significance lies in its role as a key precursor to Azacyclonol ( $\alpha,\alpha$ -diphenyl-4-piperidinemethanol).<sup>[2][11]</sup> Azacyclonol is formed by the catalytic hydrogenation of **alpha-(4-Pyridyl)benzhydrol**, which reduces the pyridine ring to a piperidine ring.

Azacyclonol itself was investigated as an ataractic agent to reduce hallucinations in patients with schizophrenia, though it saw limited clinical success.<sup>[11]</sup> More importantly, Azacyclonol serves as the core structure for second-generation antihistamines, including Terfenadine and its active metabolite, Fexofenadine, which are widely used to treat allergic rhinitis.<sup>[11]</sup>

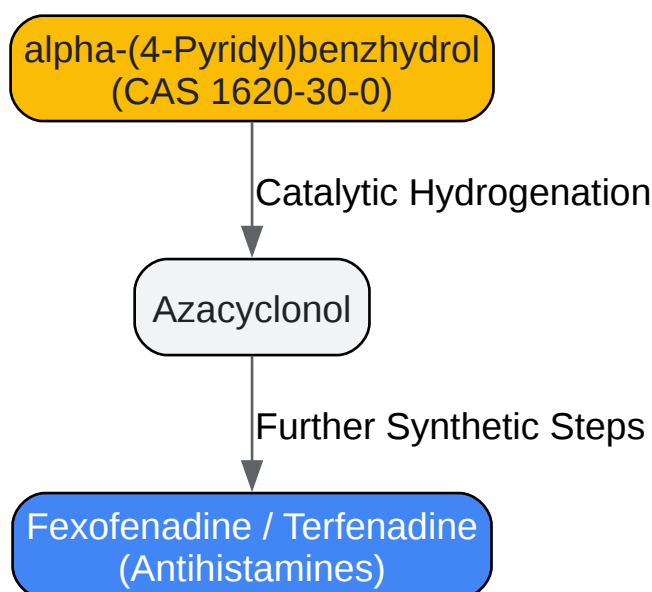


Figure 2: Pharmaceutical Synthesis Pathway

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Figure 2: Role as an intermediate in the synthesis of antihistamines.

## Spectroscopic Analysis

While specific spectral data is not publicly available in databases, chemical vendors confirm that the compound's quality is assessed using standard analytical techniques such as NMR ( $^1\text{H}$  and  $^{13}\text{C}$ ), HPLC, and LC-MS.[5] Based on its structure, the following characteristic signals would be expected:

- $^1\text{H}$  NMR: Signals corresponding to the aromatic protons of the two phenyl rings and the pyridine ring. A distinct singlet for the hydroxyl ( $-\text{OH}$ ) proton would also be present, the chemical shift of which would be solvent-dependent.
- $^{13}\text{C}$  NMR: Resonances for the 18 carbon atoms, including the quaternary carbon attached to the hydroxyl group, and distinct signals for the carbons of the phenyl and pyridyl rings.
- IR Spectroscopy: A broad absorption band characteristic of the O-H stretch of the alcohol group (typically around  $3200\text{--}3600\text{ cm}^{-1}$ ), along with C-H stretches for the aromatic rings and C-O stretching.

## Safety and Handling

**alpha-(4-Pyridyl)benzhydrol** is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound.

GHS Hazard Information:[5]

Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation.
Precautionary Statements	P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364

Handling and Storage Recommendations:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12]
- Ventilation: Use only outdoors or in a well-ventilated area.[12]
- Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust.[12]
- Storage: Store in a well-ventilated place, keeping the container tightly closed. For long-term storage, maintain at 2-8°C.[5]
- Incompatibilities: Avoid strong oxidizing agents and strong acids.[12]

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